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Compound of Interest

Compound Name:

5-BROMO-2-

CHLOROISONICOTINALDEHYD

E

Cat. No.: B1525356 Get Quote

An In-Depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor Senior

Application Scientist Note: This technical guide is centered on the molecule BAY-876. The

provided CAS number, 1060802-23-4, corresponds to the chemical intermediate 5-Bromo-2-
chloroisonicotinaldehyde. However, the detailed scientific requirements of the prompt—

focusing on mechanism of action, signaling pathways, and drug development insights—

strongly indicate that the intended subject is the well-characterized GLUT1 inhibitor, BAY-876

(CAS: 1799753-84-6). This guide has been developed to provide the most relevant and

valuable information for researchers in drug development.

Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on

glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. The

glucose transporter 1 (GLUT1) is a key facilitator of this altered metabolic state, frequently

overexpressed in a wide range of malignancies, making it a compelling target for therapeutic

intervention. BAY-876 has emerged as a first-in-class, potent, and highly selective inhibitor of

GLUT1.[1][2][3][4] This guide provides a comprehensive technical overview of BAY-876, from

its fundamental physicochemical properties to its mechanism of action and practical

experimental protocols for its investigation.
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A thorough understanding of a compound's physical and chemical characteristics is

foundational for its application in both in vitro and in vivo studies.

Chemical Identity:

IUPAC Name: N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-

fluoro-2,4-quinolinedicarboxamide

CAS Number: 1799753-84-6[5]

Molecular Formula: C₂₄H₁₆F₄N₆O₂[3][5]

Molecular Weight: 496.42 g/mol [2][3][5]

Solubility and Formulation: The poor aqueous solubility of BAY-876 necessitates specific

formulation strategies for experimental use.[6]

In Vitro Stock Solutions: BAY-876 is readily soluble in dimethyl sulfoxide (DMSO) at

concentrations up to 100 mM.[5] For cellular assays, it is critical to prepare a concentrated

stock in DMSO and then dilute it in culture media to the final working concentration, ensuring

the final DMSO concentration does not exceed a level that would impact cellular physiology

(typically <0.5%).

In Vivo Formulation: For oral administration in animal models, BAY-876 can be formulated as

a suspension. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC)

and 0.1% Tween 80 in water.[3] Another approach involves a mixture of 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% saline.[3] Recently, a novel microcrystalline formulation

has been developed to achieve sustained, localized delivery for treating hepatocellular

carcinoma, highlighting advanced formulation strategies to overcome solubility challenges.[6]

[7]

Physicochemical Data Summary Table:
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Property Value Source(s)

CAS Number 1799753-84-6 [5]

Molecular Formula C₂₄H₁₆F₄N₆O₂ [3][5]

Molecular Weight 496.42 g/mol [2][3][5]

Purity ≥98% (HPLC) [5]

Solubility (DMSO) Up to 100 mM [5]

| Appearance | White to off-white solid | Commercially available data |

Mechanism of Action and Biological Effects
BAY-876 exerts its anti-tumor effects by directly targeting the glucose transport activity of

GLUT1, leading to a cascade of metabolic consequences that are particularly detrimental to

cancer cells.

Selective Inhibition of GLUT1: BAY-876 is a highly potent inhibitor of GLUT1 with an IC₅₀ value

of approximately 2 nM in cell-free assays.[1][2][3] Its selectivity is a key attribute, being over

130-fold more selective for GLUT1 compared to other major glucose transporters like GLUT2,

GLUT3, and GLUT4.[1][3] This high selectivity minimizes off-target effects and provides a

precise tool for probing the function of GLUT1.

Selectivity Profile of BAY-876:

Transporter IC₅₀ (μM)
Selectivity vs.
GLUT1

Source(s)

GLUT1 0.002 - [1][2]

GLUT2 10.8 ~5400-fold [5]

GLUT3 1.67 ~835-fold [5]

| GLUT4 | 0.29 | ~145-fold |[5] |
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Cellular Consequences of GLUT1 Inhibition: The inhibition of GLUT1 by BAY-876 initiates a

series of events that disrupt cancer cell metabolism and viability:

Inhibition of Glucose Uptake: The primary effect is the blockade of glucose entry into the cell.

This can be experimentally verified using fluorescent glucose analogs like 2-NBDG.

Depletion of Glycolytic Intermediates and ATP: Reduced glucose uptake leads to a decrease

in the rate of glycolysis, resulting in lower production of ATP and essential biosynthetic

precursors.[4][5]

Activation of AMPK: The decrease in cellular ATP levels leads to an increase in the AMP:ATP

ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of

cellular energy homeostasis.[4]

Induction of Apoptosis and Cell Death: The profound metabolic stress and energy crisis

ultimately trigger programmed cell death.[8] In some contexts, BAY-876 has also been

shown to induce disulfidptosis, a form of cell death initiated by the formation of disulfide

bonds in cytoskeletal proteins.[1]

Signaling Pathway Diagram:
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Caption: Mechanism of action of BAY-876 in cancer cells.

Pharmacological Profile
BAY-876 exhibits favorable pharmacological properties that make it suitable for preclinical

development, including good oral bioavailability and a manageable pharmacokinetic profile.
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In Vitro Potency: BAY-876 demonstrates potent anti-proliferative effects across a range of

cancer cell lines, particularly those with high GLUT1 expression. For example, in ovarian

cancer cell lines such as SKOV-3 and OVCAR-3, it inhibits cell growth in a dose-dependent

manner with IC₅₀ values in the nanomolar range.[9] Similarly, it has shown efficacy in colorectal

cancer, head and neck squamous carcinoma, and hepatocellular carcinoma cell lines.[7][8][10]

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in xenograft models have validated

the anti-tumor activity of BAY-876.

Oral Bioavailability: BAY-876 is orally bioavailable, with reported values of 85% in rats and

79% in dogs.[2]

Pharmacokinetics: It displays a moderate volume of distribution and low clearance. The

terminal half-life is intermediate in rats (2.5 hours) and long in dogs (22 hours).[2]

Anti-Tumor Activity: Oral administration of BAY-876 has been shown to significantly inhibit

tumor growth in various xenograft models, including those derived from ovarian and

colorectal cancers.[4][11][12] For instance, in an ovarian cancer patient-derived xenograft

(PDX) model, daily oral doses of 4-4.5 mg/kg resulted in a 50-71% reduction in tumor

volume.[4]

Pharmacokinetic Parameters:

Species
Oral Bioavailability
(F%)

Terminal Half-life
(t₁/₂)

Source

Rat 85% 2.5 hours [2]

| Dog | 79% | 22 hours |[2] |

Experimental Protocols
The following protocols provide a framework for investigating the effects of BAY-876 in a

research setting.

1. Cell Proliferation Assay (Crystal Violet Staining): This protocol is designed to assess the anti-

proliferative effects of BAY-876 on adherent cancer cell lines.
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Materials: 96-well plates, cancer cell line of interest, complete culture medium, BAY-876

stock solution (10 mM in DMSO), crystal violet solution (0.5% in 20% methanol), 10% acetic

acid.

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of BAY-876 in complete culture medium from the DMSO stock.

Include a vehicle control (DMSO only).

Replace the medium in the wells with the medium containing the various concentrations of

BAY-876 or vehicle.

Incubate the plate for 72 hours (or a desired time course).

Gently wash the cells with PBS.

Fix the cells with 100 µL of methanol for 10 minutes.

Remove the methanol and stain the cells with 50 µL of crystal violet solution for 15

minutes at room temperature.

Wash the plate thoroughly with water and allow it to air dry.

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

Read the absorbance at 570 nm using a plate reader.

2. Glucose Uptake Assay (2-NBDG): This assay measures the direct effect of BAY-876 on

glucose transport.

Materials: 24-well plate, cancer cell line, glucose-free DMEM, 2-NBDG (fluorescent glucose

analog), BAY-876, PBS.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in a 24-well plate and grow to ~80% confluency.

Wash the cells twice with warm PBS.

Pre-incubate the cells in glucose-free DMEM containing the desired concentration of BAY-

876 or vehicle control for 1 hour.

Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

Stop the uptake by washing the cells three times with ice-cold PBS.

Lyse the cells in a suitable buffer (e.g., RIPA buffer).

Measure the fluorescence of the lysate using a fluorometer (excitation ~485 nm, emission

~535 nm).

Normalize the fluorescence signal to the total protein content of each sample.

Experimental Workflow Diagram:
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Caption: A generalized workflow for preclinical evaluation of BAY-876.

Conclusion
BAY-876 is a powerful and selective chemical probe for the study of GLUT1 biology and a

promising candidate for cancer therapy.[4] Its well-defined mechanism of action, favorable

pharmacological properties, and demonstrated anti-tumor efficacy in preclinical models make it

an invaluable tool for researchers in oncology and drug development.[4][10] The continued

investigation of BAY-876, both as a monotherapy and in combination with other agents, holds

significant potential for the development of novel, metabolism-targeted cancer treatments.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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